molecular formula C8H8ClNO3 B8300345 1-(3-Chlorophenyl)-2-nitro-ethanol

1-(3-Chlorophenyl)-2-nitro-ethanol

Cat. No.: B8300345
M. Wt: 201.61 g/mol
InChI Key: HJHMYJMYRHZPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-2-nitro-ethanol is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-nitroethanol

InChI

InChI=1S/C8H8ClNO3/c9-7-3-1-2-6(4-7)8(11)5-10(12)13/h1-4,8,11H,5H2

InChI Key

HJHMYJMYRHZPEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-benzaldehyde (20 g, 0.142 mol) in nitromethane (100 mL) were added magnesium sulfate (37.6 g, 0.312 mol) and phosphazene base P1-t-bu-tris(tetramethylene) (4.43 g, 0.014 mol). The reaction mixture was stirred at room temperature for 2 h. After concentration in vacuo, the residue was purified by flash chromatography (25% EtOAc/hexane) to yield the title compound (26.4 g, 100%) as a green-yellow oil. 1H NMR (300 MHz, DMSO-d6) δ 7.53 (1H, s), 7.35–7.42 (3H, m), 6.23 (1H, broad s), 5.32–5.33 (1H, m), 4.90 (1H, dd, J=3.2, 12.4 Hz), 4.60 (1H, dd, J=1.2, 12.4 Hz).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
100%

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